3-Bromo-6,6-difluorobicyclo[3.1.0]hexane
Description
3-Bromo-6,6-difluorobicyclo[3.1.0]hexane is a bicyclic hydrocarbon featuring a strained bicyclo[3.1.0]hexane core with bromine and fluorine substituents. This compound is of interest in medicinal and synthetic chemistry due to its unique stereoelectronic properties. The bicyclo[3.1.0]hexane scaffold imparts angular strain, enhancing reactivity, while the halogen substituents (Br and F) modulate electronic effects and serve as handles for further functionalization.
Properties
IUPAC Name |
3-bromo-6,6-difluorobicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF2/c7-3-1-4-5(2-3)6(4,8)9/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDYVHRNUPESTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1C2(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823884-56-5 | |
| Record name | 3-bromo-6,6-difluorobicyclo[3.1.0]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of a brominated cyclopropane derivative with a fluorinating agent under controlled conditions. The reaction conditions often require the use of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane may involve large-scale cyclopropanation processes using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents. The production process is typically carried out in specialized reactors that allow for precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6,6-difluorobicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted bicyclo[3.1.0]hexane derivatives, while oxidation and reduction reactions produce corresponding oxidized and reduced forms of the compound.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules:
- 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane serves as a versatile building block in organic synthesis, allowing chemists to construct more complex organic molecules.
- Study of Reaction Mechanisms:
- The compound's unique structure facilitates studies on reaction mechanisms and stereochemistry, providing insights into fundamental chemical processes.
Biology
- Development of Biologically Active Molecules:
- The compound can be modified to create derivatives that exhibit biological activity, making it valuable in drug discovery and development.
- Biological Pathway Probes:
- It is utilized as a probe to investigate various biological pathways, helping researchers understand enzyme interactions and metabolic processes.
Industry
- Specialty Chemicals Production:
- 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane is employed in the production of specialty chemicals with unique properties that are desirable in various industrial applications.
- Material Science:
- Its unique properties make it suitable for the development of advanced materials used in electronics and coatings.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Organic Synthesis | Demonstrated the utility of 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane as a precursor for synthesizing complex organic compounds with high yields and selectivity. |
| Study 2 | Drug Development | Investigated derivatives of the compound for their potential as inhibitors in specific biological pathways, showing promising results in preliminary tests. |
| Study 3 | Material Science | Explored the use of the compound in creating novel materials with enhanced thermal stability and electrical conductivity compared to traditional materials. |
Mechanism of Action
The mechanism of action of 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, which can influence its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
(a) 2-Bromo-6,6-difluorobicyclo[3.1.0]hexane
- Molecular Formula : C₆H₇BrF₂
- Molecular Weight : 197.02 g/mol
- CAS : 2648956-10-7
- Key Differences : Bromine at position 2 instead of 3. The positional isomerism alters steric and electronic interactions. The bromine’s proximity to the bridgehead may influence ring strain and substitution reactivity. XLogP3 (lipophilicity) is 2.5, suggesting moderate hydrophobicity .
(b) 6,6-Dibromobicyclo[3.1.0]hexane
- Molecular Formula : C₆H₈Br₂
- Molecular Weight : 239.94 g/mol
- CAS : 2568-36-7
- Key Differences : Two bromines at position 6 instead of bromo-difluoro substitution. The dibromo derivative is less electronegative but more reactive in cross-coupling reactions, as evidenced by its use in synthesizing indole conjugates (e.g., hapalindole alkaloid precursors) .
Functional Group Variants
(a) 3-(Bromomethyl)-6,6-difluorobicyclo[3.1.0]hexane
- Molecular Formula : C₇H₉BrF₂
- Molecular Weight : 211.05 g/mol
- CAS : 1393569-74-8
- Key Differences : A bromomethyl (-CH₂Br) group at position 3 instead of bromine. This enhances flexibility for nucleophilic substitution (e.g., Suzuki couplings) and increases molecular weight. Storage conditions and hazard data are unspecified .
(b) 6,6-Difluoro-3-azabicyclo[3.1.0]hexane Hydrochloride
- Molecular Formula : C₅H₈ClF₂N
- CAS : 1215071-13-8
- Key Differences : Nitrogen replaces a carbon at position 3 (3-aza), with fluorine at position 5. The nitrogen introduces basicity and hydrogen-bonding capacity, making it valuable in drug discovery (e.g., as a building block for ADHD therapeutics like centanafadine) .
Substituent Effects on Physicochemical Properties
| Compound | Molecular Weight (g/mol) | XLogP3 | Key Substituents | Reactivity Notes |
|---|---|---|---|---|
| 3-Bromo-6,6-difluorobicyclo[...] | Not reported | ~2.5* | Br (C3), F (C6) | High strain; potential for cross-coupling |
| 2-Bromo-6,6-difluorobicyclo[...] | 197.02 | 2.5 | Br (C2), F (C6) | Steric hindrance near bridgehead |
| 6,6-Dibromobicyclo[...] | 239.94 | ~3.0† | Br (C6) | Used in indole conjugate synthesis |
| 3-(Bromomethyl)-6,6-difluoro[...] | 211.05 | ~2.8‡ | CH₂Br (C3), F (C6) | Flexible alkylation site |
| 6,6-Difluoro-3-azabicyclo[...] | 175.58 (free base) | 1.2 | N (C3), F (C6) | Basic nitrogen enhances drug-like properties |
*Estimated based on analog data. †Estimated from dibromo vs. bromo-fluoro electronegativity. ‡Estimated from bromomethyl hydrophobicity.
Biological Activity
3-Bromo-6,6-difluorobicyclo[3.1.0]hexane is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This bicyclic compound features a bromine atom and two fluorine atoms, which may influence its interaction with biological targets. This article reviews the biological activity of 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane, including its mechanisms of action, therapeutic applications, and relevant case studies.
Biological Activity
Mechanism of Action
The biological activity of 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. The presence of fluorine atoms enhances lipophilicity, potentially increasing membrane permeability and facilitating interactions with lipid membranes.
Therapeutic Applications
Research indicates that compounds similar to 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane exhibit various pharmacological effects:
- Anticancer Activity : Bicyclic compounds have been explored for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation.
- Neurological Effects : Some studies suggest that derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
- Antimicrobial Properties : The compound's unique structure may confer antibacterial or antifungal activity, warranting further investigation in the context of infectious diseases.
Case Studies and Research Findings
Recent studies have highlighted the potential of 3-Bromo-6,6-difluorobicyclo[3.1.0]hexane in various applications:
- Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that bicyclic compounds could inhibit cell proliferation in several cancer cell lines through apoptosis induction mechanisms .
- Neuroprotective Effects : Research has indicated that compounds with similar bicyclic structures may protect neurons from oxidative stress, suggesting a potential application in treating conditions like Alzheimer's disease .
- Antimicrobial Activity : Preliminary screenings have shown that fluorinated bicyclic compounds can exhibit significant antibacterial effects against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
